2-Bromo-1-chloro-3-nitrobenzene is an aromatic compound with the molecular formula and a CAS number of 19128-48-4. This compound is characterized by the substitution of hydrogen atoms in the benzene ring with bromine, chlorine, and nitro groups. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
2-Bromo-1-chloro-3-nitrobenzene is classified under the category of halogenated aromatic compounds. It is synthesized through electrophilic aromatic substitution reactions, which involve the introduction of electrophilic species into the aromatic ring. The compound can be sourced from various chemical suppliers, including BenchChem, Ambeed, and Fisher Scientific .
The synthesis of 2-Bromo-1-chloro-3-nitrobenzene typically involves a multi-step process:
This synthetic route highlights the role of electrophilic aromatic substitution reactions in introducing halogen and nitro groups into the benzene ring.
The molecular structure of 2-Bromo-1-chloro-3-nitrobenzene can be represented as follows:
C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-]
The structure features a benzene ring with three substituents: bromine at position 2, chlorine at position 1, and a nitro group at position 3 .
2-Bromo-1-chloro-3-nitrobenzene can undergo several types of chemical reactions:
The mechanism by which 2-Bromo-1-chloro-3-nitrobenzene acts involves its reactivity due to the electron-withdrawing nature of its substituents. The nitro group increases electrophilicity while simultaneously making nucleophilic substitutions more favorable. This dual reactivity allows for diverse synthetic pathways in organic chemistry .
2-Bromo-1-chloro-3-nitrobenzene has several significant applications:
This compound's versatility makes it valuable across multiple sectors within scientific research and industry.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: